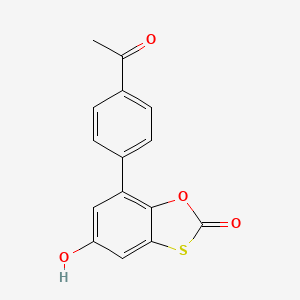![molecular formula C22H24N2O4 B11595141 1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11595141.png)
1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound that features a spirocyclic structure, incorporating both morpholine and isoquinoline moieties
Vorbereitungsmethoden
The synthesis of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6,6-dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione with morpholine under specific conditions. The reaction conditions depend on the nucleophile nature, with ammonia and morpholine reacting readily at 20°C, while reactions with aromatic amines require heating in boiling glacial acetic acid .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as ammonia, morpholine, aniline, and naphthalen-1-amine, leading to the opening of the dioxopyrrole ring and formation of enamino keto amides.
Cyclization Reactions: Involves intramolecular cyclization reactions, particularly in the presence of transition metal catalysts.
Common reagents used in these reactions include oxalyl chloride, ammonia, and various amines. The major products formed from these reactions are enamino keto amides and morpholides.
Wissenschaftliche Forschungsanwendungen
1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, it is explored for potential therapeutic applications, including as a scaffold for drug design.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.
Wirkmechanismus
The mechanism of action of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spirocyclic structures such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in their substituents and specific ring systems. For example, spiroindoles are known for their bioactivity against cancer cells and microbes . The uniqueness of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE lies in its combination of morpholine and isoquinoline moieties, which may confer distinct biological properties.
Similar Compounds
- Spiroindole
- Spirooxindole
- Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-one
This detailed overview provides a comprehensive understanding of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H24N2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-(morpholine-4-carbonyl)spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclohexane]-2,3-dione |
InChI |
InChI=1S/C22H24N2O4/c25-19-17(20(26)23-10-12-28-13-11-23)18-16-7-3-2-6-15(16)14-22(24(18)21(19)27)8-4-1-5-9-22/h2-3,6-7H,1,4-5,8-14H2 |
InChI-Schlüssel |
VDIJAXKREDWKLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C(C(=O)C(=O)N24)C(=O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B11595062.png)
![isopropyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595065.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595079.png)
![1-[1-(4-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11595080.png)
![N-(4-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11595091.png)
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11595098.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595105.png)
![ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B11595111.png)
![(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B11595116.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11595117.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595124.png)
![(2Z)-6-benzyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11595128.png)

![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11595132.png)
